
6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione is a heterocyclic compound with the molecular formula C7H3BrFNS2 and a molecular weight of 264.14 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a benzothiazole ring, which is further substituted with a thione group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzenethiol, bromine, and fluorine sources.
Formation of Benzothiazole Ring: The initial step involves the cyclization of 2-aminobenzenethiol with carbon disulfide in the presence of a base to form the benzothiazole ring.
Bromination and Fluorination: The benzothiazole intermediate is then subjected to bromination and fluorination reactions using appropriate reagents such as bromine and fluorine gas or their derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thione group can undergo oxidation to form sulfoxides or sulfones, while reduction can convert it to thiols or other reduced forms.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, and electrophiles such as alkyl halides and acyl chlorides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Cyclization Reactions: Cyclization can be facilitated by using catalysts such as acids or bases under controlled temperature and pressure conditions.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted benzothiazole derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: Thiols and other reduced forms of the thione group are the primary products of reduction reactions.
Wissenschaftliche Forschungsanwendungen
6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione has several scientific research applications :
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions of benzothiazole derivatives with biological targets.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-7-fluoro-3H-1,3-benzothiazole-2-thione: Similar structure but with a chlorine atom instead of bromine.
6-bromo-7-chloro-3H-1,3-benzothiazole-2-thione: Similar structure but with a chlorine atom instead of fluorine.
6-bromo-7-methyl-3H-1,3-benzothiazole-2-thione: Similar structure but with a methyl group instead of fluorine.
Uniqueness
6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties to the molecule.
Biologische Aktivität
6-Bromo-7-fluoro-3H-1,3-benzothiazole-2-thione is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
This compound has the following chemical characteristics:
- Molecular Formula : C7H4BrF N2S
- CAS Number : 2306264-34-4
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains. For instance, a study reported that derivatives of benzothiazole showed minimal inhibitory concentrations (MIC) ranging from 16 to 50 μg/mL against several pathogens, suggesting potent antibacterial and antifungal activities .
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 32 |
Candida albicans | 50 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The compound exhibited IC50 values indicating moderate to high cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Cell Line | IC50 (μM) | Reference Drug | IC50 of Reference Drug (μM) |
---|---|---|---|
MDA-MB-231 | 15 | Doxorubicin | 10 |
SK-Hep-1 | 20 | Doxorubicin | 12 |
The biological activity of this compound is believed to be mediated through various mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that it can scavenge ROS, thereby reducing oxidative stress in cells .
- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to target proteins involved in cancer progression and microbial resistance .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives, including this compound:
- Antiproliferative Effects : A study evaluated various substituted benzothiazoles for their antiproliferative effects on human cancer cell lines. The results indicated that modifications on the benzothiazole scaffold significantly influenced their biological activity .
- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other antimicrobial agents, enhancing its efficacy against resistant strains .
- Neuroprotective Properties : Some derivatives have shown potential neuroprotective effects in models of ischemia/reperfusion injury, indicating a broader therapeutic application beyond oncology .
Eigenschaften
IUPAC Name |
6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOOCUPHIKZDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=S)S2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.